(5-羟基-1-苯基-1H-吡唑-3-基)乙酸甲酯

描述

Synthesis Analysis

The synthesis of derivatives related to methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate involves several efficient methods. For example, a green and efficient method catalyzed by ammonium acetate for the one-pot synthesis of related pyrazol derivatives has been developed, utilizing a three-component reaction that offers the advantages of using an inexpensive catalyst, easy workup, and improved yields (You, Lei, & Hu, 2013). Another study presents a novel and simple synthesis of 3-phenyl-1H-pyrazol derivatives using a one-pot, four-component reaction, emphasizing ease of handling and good yields (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular and crystal structures of related pyrazole derivatives have been determined through various analytical techniques, including IR, 1H NMR, ESI-MS, and single-crystal X-ray diffraction. These studies offer detailed insights into the molecular geometries and structural characteristics of these compounds (Şahin et al., 2011).

Chemical Reactions and Properties

Methyl (5-oxopyrazol-3-yl)acetate has been used as a building block for constructing pyrazolo[4,3-c]pyridines, demonstrating its versatility in forming heterocyclic compounds through reactions with methylthiocyanate (Prezent et al., 2016). Additionally, the compound serves as a precursor in multicomponent reactions, highlighting its reactivity and functional adaptability in synthetic chemistry (Elinson, Nasybullin, & Nikishin, 2013).

科学研究应用

Crystal Structure Analysis

- Scientific Field : Crystallography

- Application Summary : The compound was prepared by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvent .

- Methods of Application : The compound was crystallized from an ethanol solution in monoclinic space group P 2 1 / c with unit cell dimensions .

- Results : The structure of the compound was determined and it was found that the tautomeric form is predominant in a DMSO-d6 solution and this form also crystallizes from ethanol solution .

Herbicide Development

- Scientific Field : Agricultural Chemistry

- Application Summary : The compound was used in the synthesis of herbicide candidates through optimization quinclorac containing 3-methyl-1H-pyrazol-5-yl .

- Methods of Application : Twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .

- Results : The herbicidal activity assays showed that some compounds had an excellent inhibition effect on barnyard grass in greenhouse experiment .

Nanocatalyst Preparation

- Scientific Field : Nanotechnology

- Application Summary : The compound was used in the synthesis of a magnetically separable nanocatalyst for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .

- Methods of Application : The nanocatalyst was synthesized and characterized using various techniques such as EDS, FE-SEM, TEM, FT-IR, XRD, TGA and VSM analyses .

- Results : The nanocatalyst showed high efficiency in the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes .

Antidiabetic Drug Synthesis

- Scientific Field : Pharmaceutical Chemistry

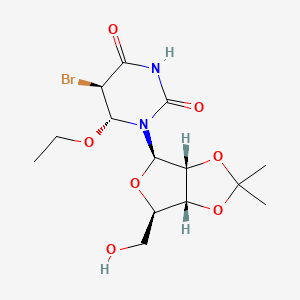

- Application Summary : The compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

- Methods of Application : The compound is synthesized and then used as an intermediate in the preparation of the antidiabetic agents .

- Results : The resulting antidiabetic agents showed selective and orally active dipeptidylpeptidase 4 inhibition .

Organocatalyst for Organic Reactions

- Scientific Field : Organic Chemistry

- Application Summary : The compound is a tautomeric form of methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, which is found in the Cambridge database and is an organocatalyst for organic reactions .

- Methods of Application : The compound is synthesized and then used as an organocatalyst in various organic reactions .

- Results : The use of this compound as an organocatalyst can facilitate various organic reactions .

Biological Activities of Indole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives, which can be synthesized using the compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The compound is used in the synthesis of indole derivatives, which are then tested for various biological activities .

- Results : The resulting indole derivatives have shown a wide range of biological activities, creating interest among researchers .

安全和危害

Like all chemicals, pyrazole compounds should be handled with care. The specific safety and hazard information would depend on the particular pyrazole compound 8.

未来方向

Pyrazole compounds have been the focus of much research due to their wide range of biological activities and their potential use in the development of new drugs9. Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications3.

Please note that the information provided here is general and may not apply to “methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate” specifically. For detailed information about this specific compound, further research would be needed.

属性

IUPAC Name |

methyl 2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12(16)8-9-7-11(15)14(13-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDMZJKOTLJYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351963 | |

| Record name | methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate | |

CAS RN |

105041-27-8 | |

| Record name | methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

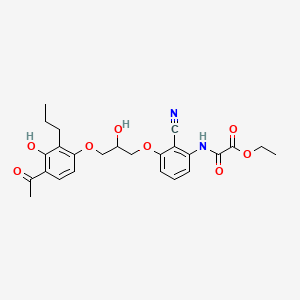

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)

![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)

![Trimethylenebis[[3-[[4-[[(3-methylbenzothiazol-3-ium)-2-yl]methylene]-1,4-dihydroquinolin]-1-yl]propyl]dimethylaminium]](/img/structure/B1219243.png)